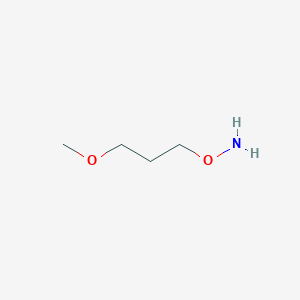

O-(3-Methoxypropyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-(3-Methoxypropyl)hydroxylamine” is a chemical compound with the molecular formula C4H11NO2 . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of “O-(3-Methoxypropyl)hydroxylamine” involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis

The molecular structure of “O-(3-Methoxypropyl)hydroxylamine” is represented by the InChI code: 1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 .Physical And Chemical Properties Analysis

“O-(3-Methoxypropyl)hydroxylamine” has a molecular weight of 105.14 and is a liquid at room temperature . The compound has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Interaction with Nucleosides

O-Methylhydroxylamine can substitute a methoxyamino group for the amino group of cytidine or adenosine in nucleosides, leading to the formation of compounds like N6-methoxyadenosine. This reaction alters the tautomeric equilibrium and impacts transcription processes in biological systems (Singer & Spengler, 1982).

Reactions with Phosphinic Chlorides

Hydroxylamine reacts with various phosphinic chlorides to produce compounds like O-(diphenylphosphinyl)hydroxylamine, leading to insights into the structures of phosphinylhydroxylamines and their chemical reactions. This understanding is significant in the field of organic chemistry (Harger, 1982).

Polymerization Processes

O-(3-Methoxypropyl)hydroxylamine plays a role in the ring-opening polymerization of certain monomers, contributing to the development of new polymeric materials with specific properties. This application is significant in materials science and polymer chemistry (Pounder et al., 2011).

Involvement in DNA Structure Probing

Hydroxylamine and derivatives are used as probes for DNA structure, offering insights into the interactions and modifications of nucleic acids. This is crucial in genetics and molecular biology research (Johnston, 1992).

Environmental Chemistry

O-(3-Methoxypropyl)hydroxylamine plays a role in the production of hydroxyl radicals from hydrogen peroxide, which is relevant in environmental chemistry and the understanding of oxidative processes (Chen et al., 2015).

Catalysis and Organic Synthesis

This compound is involved in copper-catalyzed annulative amination processes, contributing to the synthesis of biologically significant compounds. Such applications are essential in organic synthesis and pharmaceutical research (Hirano, Satoh, & Miura, 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

O-(3-methoxypropyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAKIBFSLTUIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509442 |

Source

|

| Record name | O-(3-Methoxypropyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(3-Methoxypropyl)hydroxylamine | |

CAS RN |

343925-88-2 |

Source

|

| Record name | O-(3-Methoxypropyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)

![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)